molecular formula C25H20F3NO5 B2530893 N-Fmoc-O-(trifluoromethyl)-L-tyrosine CAS No. 1260614-87-6

N-Fmoc-O-(trifluoromethyl)-L-tyrosine

Cat. No.: B2530893
CAS No.: 1260614-87-6
M. Wt: 471.432
InChI Key: QPJWCBIGYAOSPW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-O-(trifluoromethyl)-L-tyrosine (CAS 1260614-87-6) is a side-chain modified, fluorinated aromatic amino acid derivative specifically designed for solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group, making it fully compatible with standard Fmoc-based peptide synthesis protocols . Its primary research value lies in the incorporation of a trifluoromethoxy group (-OCF₃) on the tyrosine phenolic ring, which introduces unique physicochemical properties into peptide sequences. The integration of fluorine atoms into amino acid side chains is a powerful strategy in medicinal chemistry and chemical biology . The presence of the -OCF₃ group can significantly enhance the metabolic stability, membrane permeability, and binding affinity of synthetic peptides, aiding in the optimization of peptide-based therapeutics . Furthermore, the fluorine atoms serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to study protein folding, conformational changes, and biomolecular interactions in real-time without interference from background signals in native biological systems . This makes this compound a valuable building block for developing advanced peptide probes and potential pharmaceutical agents. This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJWCBIGYAOSPW-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Integration of N Fmoc O Trifluoromethyl L Tyrosine into Peptide and Protein Architectures

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. The incorporation of modified residues like N-Fmoc-O-(trifluoromethyl)-L-tyrosine requires careful optimization of standard protocols to ensure high coupling efficiency and fidelity.

The efficiency of peptide bond formation during SPPS is highly dependent on the choice of coupling reagents, solvents, and reaction conditions. The electron-withdrawing nature of the O-trifluoromethyl group can influence the reactivity of the carboxyl group of this compound. While specific optimization data for this exact molecule is not extensively published, valuable insights can be drawn from structurally similar analogs, such as Fmoc-protected trifluoromethylthiolated tyrosine (Fmoc-Tyr(SCF₃)-OH). nih.govacs.org

Standard coupling conditions often employ a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), or uronium/phosphonium salt-based reagents like HBTU, HATU, or PyBOP, in the presence of a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). nih.govrsc.org For sterically hindered or electronically deactivated amino acids, more potent activating agents are generally preferred.

A typical optimized coupling protocol for a modified tyrosine derivative might involve the following parameters:

ParameterConditionRationale
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Highly efficient activators, suitable for less reactive or sterically hindered amino acids.
Additive N/A (included in HATU) or HOAt (1-Hydroxy-7-azabenzotriazole)Minimizes side reactions and suppresses racemization. nih.gov
Base DIPEA (N,N-Diisopropylethylamine) or CollidineNon-nucleophilic bases used to activate the carboxyl group and maintain basic conditions.
Solvent DMF (N,N-Dimethylformamide) or a DMF/NMP (N-Methyl-2-pyrrolidone) mixtureExcellent solvating properties for both the resin-bound peptide and the reagents.
Equivalents (AA:Reagent:Base) 1 : 0.95 : 2A slight excess of the amino acid relative to the coupling agent ensures complete activation, while excess base drives the reaction.
Reaction Time 1-2 hoursExtended coupling times may be necessary to ensure complete incorporation of the modified residue. nih.gov
Temperature Room Temperature (25°C)Balances reaction rate with the risk of side reactions; elevated temperatures are sometimes used but increase the risk of racemization. mdpi.com

Monitoring the completion of the coupling reaction is crucial and can be performed using qualitative tests like the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines). iris-biotech.de If incomplete coupling is detected, a second coupling cycle may be performed before proceeding to the next deprotection step.

The primary challenges during the incorporation of any amino acid via Fmoc-SPPS include incomplete reactions, side-chain reactions, and racemization. The bulky and electron-withdrawing nature of the O-trifluoromethylated tyrosine side chain can exacerbate some of these issues.

Racemization: The loss of stereochemical integrity at the α-carbon is a significant risk, particularly for amino acids that are activated for extended periods or under strongly basic conditions. mdpi.com The formation of an oxazolone (B7731731) intermediate is a primary pathway for racemization. mdpi.com To mitigate this:

Use of Additives: Incorporating additives like HOAt or Oxyma Pure into the coupling cocktail can suppress the formation of the racemizable oxazolone intermediate. nih.gov

Choice of Base: Using milder or sterically hindered bases such as collidine instead of DIPEA can reduce the rate of base-catalyzed racemization. luxembourg-bio.com

Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin can limit the opportunity for racemization to occur.

Other Side Reactions:

Aspartimide Formation: In sequences containing aspartic acid, the piperidine (B6355638) used for Fmoc deprotection can catalyze the formation of a five-membered aspartimide ring, which can lead to byproducts. peptide.com While not directly related to the trifluoromethylated tyrosine, it is a common issue in SPPS that must be managed through optimized deprotection conditions (e.g., lower piperidine concentration or addition of additives like DBU).

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly problematic if proline is one of the first two residues but can be minimized by using highly substituted resins like 2-chlorotrityl chloride resin.

Incorporating modified residues into long or "difficult" sequences, which are often characterized by hydrophobicity and aggregation, requires specialized strategies. The increased hydrophobicity of the trifluoromethyl group can contribute to aggregation issues. nih.gov

Strategies to Overcome Aggregation:

Chaotropic Agents: The addition of salts like LiCl to the reaction solvent can disrupt the intermolecular hydrogen bonds that lead to aggregation.

"Difficult Sequence" Solvents: Using solvents with higher polarity and hydrogen-bond-breaking capacity, such as NMP or a mixture of DMF and DMSO, can improve solvation of the growing peptide chain.

Backbone Protection: The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group on a preceding residue, can disrupt the secondary structures that cause aggregation.

By combining highly efficient coupling reagents with strategies to mitigate side reactions and prevent aggregation, this compound can be successfully incorporated even into complex and challenging peptide architectures.

Advanced Protein Engineering via Genetic Code Expansion Technologies

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during translation in living cells or in vitro systems. This is achieved by repurposing a nonsense codon (typically the amber stop codon, UAG) to encode the ncAA. This powerful technique requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA and does not cross-react with endogenous cellular components.

To incorporate O-trifluoromethyl-L-tyrosine, a dedicated aminoacyl-tRNA synthetase (aaRS) must be evolved that recognizes this specific ncAA and attaches it to its cognate, orthogonal transfer RNA (tRNA). The most common scaffolds for engineering new aaRS/tRNA pairs are the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii (MjTyrRS/tRNATyr) and the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species (PylRS/tRNAPyl). nih.govoregonstate.edu

The engineering process typically involves:

Library Creation: A library of mutant aaRS genes is created by randomizing key residues within the amino acid binding pocket of the parent synthetase (e.g., MjTyrRS).

Selection Process: The library is subjected to iterative rounds of positive and negative selection in a host organism like E. coli.

Positive Selection: Cells containing a functional aaRS mutant that can incorporate the target ncAA (O-trifluoromethyl-L-tyrosine) in response to a UAG codon will survive. This is often linked to the expression of a reporter gene (e.g., chloramphenicol (B1208) acetyltransferase) that confers antibiotic resistance. nih.govresearchgate.net

Negative Selection: Surviving cells are grown in the absence of the ncAA. Any synthetase mutants that incorporate a natural amino acid will express a toxic gene (e.g., barnase), leading to cell death. This step eliminates clones that lack specificity. oregonstate.edu

Validation: Clones that pass both selections are sequenced and tested for their efficiency and fidelity of ncAA incorporation, often using mass spectrometry analysis of an expressed reporter protein like Green Fluorescent Protein (GFP). nih.govnih.gov

While a specific synthetase for O-trifluoromethyl-L-tyrosine has not been detailed, successful efforts with structurally similar analogs like O-methyl-L-tyrosine and various trifluoromethyl-phenylalanines demonstrate the feasibility of this approach. nih.govnih.govacs.org

Parent SystemTarget ncAA (Analog)Key Mutations in aaRSOutcome
M. jannaschii TyrRSO-Methyl-L-tyrosineY32L, E107T, D158A, I159S10-fold improved incorporation efficiency after selection. nih.govresearchgate.net
M. mazei PylRSo-Cyano-phenylalanineN346A, C348AEnabled incorporation of various phenylalanine derivatives. acs.org
M. alvus PylRSp-Trifluoromethyl-phenylalanine(Library Selection)Selection attempted, highlighting the challenges of evolving specificity for certain ncAAs. oregonstate.edu

Once an efficient and specific orthogonal pair is developed, it can be used to produce proteins containing O-trifluoromethyl-L-tyrosine at single or multiple specified sites.

In Vivo Expression: The most common approach involves transforming a host organism, typically E. coli, with two plasmids: one expressing the engineered aaRS/tRNA pair and another containing the gene of interest with UAG codons at the desired locations. The cells are grown in a minimal medium supplemented with the O-trifluoromethyl-L-tyrosine. nih.gov Expression of the target protein is induced, leading to the production of the modified protein. This method has been successfully used to incorporate a wide range of ncAAs for applications such as ¹⁹F NMR studies, where the trifluoromethyl group serves as a sensitive probe of the local protein environment and its response to ligand binding or conformational changes. nih.gov

In Vitro Expression: Cell-free protein synthesis systems offer an alternative for producing modified proteins. In this setup, a cell extract containing the translational machinery is supplemented with the engineered aaRS, the cognate tRNA, the target ncAA, and the DNA template. This method avoids issues of ncAA transport into the cell and cellular toxicity, though yields are typically lower than in vivo expression.

The successful incorporation of O-trifluoromethyl-L-tyrosine into a protein of interest allows for detailed biochemical and biophysical studies, leveraging the unique properties of the trifluoromethyl group to explore protein structure, dynamics, and function with high precision.

Chemoenzymatic and Ligation-Based Protein Synthesis Approaches for Modified Biomolecules

The precise, site-specific incorporation of unnatural amino acids into proteins is a powerful tool for probing biological function and engineering novel therapeutic and diagnostic agents. This compound, a derivative of the natural amino acid tyrosine, offers a unique spectroscopic probe due to the sensitivity of the trifluoromethyl group's 19F NMR chemical shift to its local electronic environment. Its integration into peptides and proteins can be achieved through various synthetic and semi-synthetic strategies, with chemoenzymatic and ligation-based approaches offering significant advantages in terms of specificity and reaction conditions.

Chemoenzymatic methods harness the catalytic power and specificity of enzymes to synthesize peptide bonds or modify existing peptides. While direct enzymatic incorporation of this compound during ribosomal protein synthesis is a complex undertaking requiring engineered aminoacyl-tRNA synthetases and tRNAs, enzymes can be employed in vitro for the ligation of peptide fragments containing this modified amino acid. For instance, engineered ligases can catalyze the formation of a peptide bond between a peptide fragment with a C-terminal O-(trifluoromethyl)-L-tyrosine and another with an N-terminal glycine (B1666218) or other suitable residue. The efficiency of such enzymatic ligations is highly dependent on the specific enzyme, substrate recognition, and reaction conditions.

Ligation-based approaches, particularly Native Chemical Ligation (NCL), provide a robust and widely used chemical method for the synthesis of large peptides and small proteins. NCL involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine residue. This reaction proceeds via a chemoselective transthioesterification followed by a spontaneous S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site.

To incorporate O-(trifluoromethyl)-L-tyrosine using NCL, a peptide fragment containing this unnatural amino acid is first synthesized via solid-phase peptide synthesis (SPPS). If the modified tyrosine is not at the C-terminus, standard Fmoc-based SPPS protocols can be employed. However, if O-(trifluoromethyl)-L-tyrosine is the C-terminal residue of a fragment intended for ligation, it must be converted into a peptide thioester. The synthesis of peptide thioesters using Fmoc chemistry requires specialized linkers or post-cleavage modifications to avoid premature cleavage of the thioester bond, which is sensitive to the basic conditions used for Fmoc deprotection.

The reactivity of a peptide thioester in an NCL reaction can be influenced by the nature of the C-terminal amino acid. While comprehensive data on the ligation efficiency specifically for C-terminal O-(trifluoromethyl)-L-tyrosine is not extensively documented in publicly available literature, the steric and electronic properties of the trifluoromethyl group are not expected to significantly hinder the ligation reaction compared to the natural amino acid tyrosine. The primary determinants of ligation efficiency remain the purity of the peptide fragments, the solubility of the reactants, and the optimization of reaction conditions such as pH, temperature, and the use of thiol catalysts.

Below is a hypothetical data table illustrating the kind of research findings that would be generated when studying the efficiency of incorporating O-(trifluoromethyl)-L-tyrosine into a model peptide via Native Chemical Ligation.

Peptide Fragment 1 (Thioester)Peptide Fragment 2 (N-Cys)Ligation Time (h)Yield (%)Purity (%)
Ac-Gly-Ala-Val-Tyr(CF3)-COSRH-Cys-Leu-Phe-Gly-NH2485>95
Ac-Gly-Ala-Val-Tyr-COSRH-Cys-Leu-Phe-Gly-NH2488>95
Ac-Phe-Leu-Tyr(CF3)-COSRH-Cys-Ala-Gly-NH2678>95
Ac-Phe-Leu-Tyr-COSRH-Cys-Ala-Gly-NH2682>95

This table presents hypothetical data for illustrative purposes, as specific experimental results for the ligation of C-terminal O-(trifluoromethyl)-L-tyrosine were not found in the currently available public literature. The data is designed to show a comparative analysis between the modified and natural amino acid under typical NCL conditions.

Academic Investigations into the Biophysical Impact and Functional Modulations in Biomolecules

Hydrophobicity Modulation in Peptide and Protein Systems

The introduction of trifluoromethyl groups into peptide sequences is a validated strategy for the rational fine-tuning of hydrophobic peptide-protein interactions. nih.gov The high lipophilicity of the -CF3 group can dramatically increase the local hydrophobicity of a peptide. mdpi.com This alteration of biophysical properties is a key tool for enhancing interactions with biological targets or improving pharmacokinetic characteristics. acs.orgmdpi.com

A precise method for quantifying the increase in hydrophobicity involves the determination of chromatographic hydrophobicity indices (CHI or φ₀) using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique measures the retention time of peptides on a nonpolar stationary phase, which correlates directly with their hydrophobicity. nih.govmdpi.com The φ₀ value is defined as the volume percentage of organic solvent required to achieve an equal distribution of the compound between the mobile and stationary phases; thus, a higher φ₀ value indicates a more hydrophobic compound. mdpi.com

Studies on various tripeptides containing unnatural trifluoromethylated amino acids have demonstrated significant increases in their φ₀ indices compared to their non-fluorinated counterparts. nih.govmdpi.com This method allows for an accurate and reproducible assessment of the local hydrophobic contribution of the fluorinated side chain. mdpi.com The enhancement in hydrophobicity is a consistent finding, validating the incorporation of trifluoromethylated amino acids as a strategy to modulate this key physical property. nih.gov For instance, research on trifluoromethylthiolated tyrosine and tryptophan analogues incorporated into model tripeptides and endomorphin-1 confirmed a remarkable enhancement of local hydrophobicity as quantified by the chromatographic hydrophobicity index determination method. acs.org

Table 1: Illustrative Chromatographic Hydrophobicity Indices (φ₀) of Model Peptides

Peptide SequenceModificationChromatographic Hydrophobicity Index (φ₀)Change in Hydrophobicity (Δφ₀)
Ac-Gly-X-Gly-NH₂X = Tyrosine45.2-
Ac-Gly-X-Gly-NH₂X = O-Trifluoromethyl-L-tyrosine58.7+13.5
Ac-Ala-X-Ala-NH₂X = Tyrosine50.1-
Ac-Ala-X-Ala-NH₂X = O-Trifluoromethyl-L-tyrosine63.9+13.8

Note: Data are representative and intended to illustrate the significant increase in hydrophobicity upon trifluoromethylation.

The increased local hydrophobicity resulting from O-trifluoromethylation of tyrosine can have profound effects on biomolecular interactions and protein stability. The trifluoromethyl group is significantly bulkier than a methyl group and enhances lipophilicity, which can facilitate membrane permeability and influence drug-receptor interactions. mdpi.com This modification can strengthen binding affinity at hydrophobic interfaces within a protein or at the interface between a protein and its ligand or another protein.

Tyrosine residues themselves often contribute to protein stability through a combination of hydrophobic interactions and hydrogen bonding. nih.gov While the native hydroxyl group of tyrosine frequently acts as a hydrogen bond donor or acceptor, its replacement with the O-CF3 group ablates this capability. However, the substantial increase in hydrophobicity can compensate for the loss of the hydrogen bond by strengthening hydrophobic packing within the protein core. In the context of biomolecular condensates, aromatic amino acids like tyrosine act as key "sticker" residues driving cohesion, and modifying their properties can modulate phase separation behavior. nih.gov The enhanced hydrophobicity from the -CF3 group can thus be used to tune these interactions, potentially increasing the stability of protein complexes or modulating the formation of cellular condensates.

Conformational Analysis of Peptides and Proteins Incorporating O-Trifluoromethyl-L-tyrosine

The introduction of a sterically demanding and electronically distinct O-trifluoromethyl group in place of a hydroxyl group on a tyrosine side chain can induce significant perturbations in the local and global conformation of peptides and proteins.

The steric bulk of the trifluoromethyl group is a critical factor influencing peptide conformation. It is nearly twice the size of a methyl group, making it comparable to an ethyl or even an isopropyl group. mdpi.com This increased size can create steric hindrance that restricts the allowable dihedral angles (phi and psi) of the peptide backbone in the vicinity of the modified residue, potentially favoring certain secondary structures over others.

While singular fluorine atom replacements often result in minor steric perturbations, the bulky -CF3 group can cause more significant conformational deviations. mdpi.com For example, its incorporation into a flexible peptide loop could reduce conformational entropy and pre-organize the loop into a more defined structure. Conversely, placing it within a tightly packed α-helix or β-sheet could destabilize the structure if the bulky group cannot be accommodated without disrupting the backbone hydrogen-bonding network. Therefore, the impact of the O-trifluoromethyl group is highly context-dependent, relying on its specific location within the protein's three-dimensional structure. mdpi.com

Elucidating the precise structural consequences of incorporating O-trifluoromethyl-L-tyrosine requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level insights into protein structure and dynamics. Fluorine-19 (¹⁹F) NMR is particularly well-suited for this purpose, as the ¹⁹F nucleus is 100% abundant, highly sensitive, and has a large chemical shift dispersion that is exquisitely sensitive to the local chemical environment. nih.govanalytical-sales.com Introducing the O-CF3 group provides a unique ¹⁹F NMR probe to monitor structural changes, dynamics, and interactions without interference from other atoms in the protein. nih.govanalytical-sales.com Furthermore, advanced multidimensional NMR techniques (e.g., COSY, TOCSY, NOESY) focused on the backbone amide protons can be used to perform sequential assignments and determine the three-dimensional arrangement of atoms, revealing subtle structural perturbations caused by the fluorinated residue. uzh.ch

Engineering Protein-Protein and Protein-Ligand Interaction Interfaces

The unique physicochemical properties of the O-trifluoromethyl-L-tyrosine residue make it a valuable tool for engineering novel and enhanced protein-protein and protein-ligand interactions. Tyrosine is recognized as one of the most effective amino acids for mediating molecular recognition due to its combination of a hydrophobic aromatic ring and a hydrogen-bonding hydroxyl group. nih.gov Modifying this versatile residue offers a strategy to fine-tune binding affinity and specificity.

The introduction of a trifluoromethyl group can significantly enhance binding affinity through several mechanisms. First, the increased hydrophobicity can strengthen interactions with nonpolar pockets on a target protein or ligand. Second, the -CF3 group can engage in favorable multipolar interactions with backbone carbonyl groups or other polar functionalities in the binding partner. nih.gov Studies have shown that introducing trifluoromethyl groups into small molecule inhibitors can lead to a substantial improvement in inhibitory activity, attributed to the formation of these short-distance multipolar interactions with the protein backbone. nih.gov This principle can be directly applied to peptide engineering, where placing an O-trifluoromethyl-L-tyrosine at a binding interface can introduce new, stabilizing contacts. This strategy is particularly powerful for disrupting pathological protein-protein interactions or for designing high-affinity peptide-based therapeutics. epfl.ch

Rational Design Principles for Modulating Binding Affinity and Specificity

The substitution of tyrosine's hydroxyl group with a trifluoromethoxy moiety is a strategic design choice aimed at altering a peptide's interaction profile. The principles guiding this modification are rooted in the unique characteristics of the -OCF3 group.

Enhanced Hydrophobicity: The trifluoromethoxy group is substantially more lipophilic than the hydroxyl group. This increased hydrophobicity can strengthen binding affinity with target proteins through enhanced hydrophobic interactions within a receptor's binding pocket. This principle is particularly effective when the binding site has a pronounced nonpolar character. While direct binding data for O-(trifluoromethyl)-L-tyrosine containing peptides is not readily available in the literature, studies on the closely related trifluoromethylthio-tyrosine (CF3S-Tyr) derivative demonstrate this effect. The incorporation of CF3S-Tyr into peptides leads to a significant increase in their retention time during reverse-phase HPLC, a common proxy for hydrophobicity. nih.govacs.org

Modulation of Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This alters the electron density of the aromatic ring, which can change or eliminate key electronic interactions, such as hydrogen bonding and π-stacking, that are typical for natural tyrosine residues. nih.gov Unlike the hydroxyl group of tyrosine, which can act as both a hydrogen bond donor and acceptor, the trifluoromethoxy group is only a weak hydrogen bond acceptor and cannot donate a hydrogen bond. This allows researchers to probe the importance of specific hydrogen bonds for binding and molecular recognition.

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes such as cytochrome P450 oxidases. nih.govmdpi.com Replacing the metabolically labile phenolic hydroxyl group of tyrosine with the -OCF3 group can significantly increase the in vivo half-life of peptide-based therapeutics.

Steric Influence: The trifluoromethoxy group is bulkier than a hydroxyl group. This increased size can be used to improve shape complementarity within a binding pocket, potentially leading to enhanced binding affinity and selectivity for the target protein over other proteins. nih.gov

The following interactive table summarizes the comparative hydrophobicity of a model peptide, endomorphin-1 (EM-1), versus its analogue containing the related trifluoromethylthiolated tyrosine, illustrating the impact of such fluorinated moieties.

Data derived from studies on a trifluoromethylthiolated analogue, which demonstrates the principle of increased hydrophobicity. nih.govacs.org

Creation of Novel Covalent Linkages within or Between Biomolecules (as a general feature of engineered unnatural amino acids)

The selective formation of new covalent bonds within or between biomolecules offers a powerful strategy to enhance protein stability, create novel protein architectures, and develop covalent inhibitors. This is a general capability enabled by the incorporation of specifically designed unnatural amino acids. researchgate.net These amino acids are typically equipped with bioorthogonal or photoreactive functional groups that can form a covalent bond with a nearby natural amino acid residue under specific conditions.

While O-(trifluoromethyl)-L-tyrosine is primarily designed to be chemically stable and modulate non-covalent interactions, the broader field of unnatural amino acids provides a rich toolkit for covalent modification. For instance, amino acids containing ketones, azides, alkynes, or photo-activatable groups like diazirines can be incorporated into proteins. youtube.com These groups can then be selectively reacted to form stable linkages.

Interestingly, research on other trifluoromethyl-containing small molecules has shown that the CF3 group can, under specific chemical conditions, participate in unexpected reactions. For example, the compound 3-(trifluoromethyl)-2,5-hexanedione has been shown to cross-link proteins through a pathway that involves the elimination of a fluoride ion upon reaction with lysine residues. nih.govacs.org This demonstrates that while not its primary purpose, the trifluoromethyl moiety is not entirely inert and its reactivity can be harnessed in specific contexts. However, the O-(trifluoromethyl)-L-tyrosine side chain is generally considered a stable probe for modulating biophysical properties rather than a reactive handle for covalent linkage.

Implications for Rational Design of Research Probes and Molecular Scaffolds

The unique properties of O-(trifluoromethyl)-L-tyrosine make it an invaluable tool for designing sophisticated research probes and robust molecular scaffolds.

The most significant application is its use as a reporter for fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. ucla.edunih.gov ¹⁹F is an ideal nucleus for NMR studies of biomolecules for several reasons:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of that of ¹H) and is 100% naturally abundant, resulting in strong NMR signals. ucla.edu

No Background Signal: Fluorine is virtually absent from biological systems, meaning that any observed ¹⁹F NMR signal comes exclusively from the incorporated probe. ucla.edu

High Sensitivity to Local Environment: The ¹⁹F chemical shift is highly sensitive to changes in its local electronic environment. This makes it an exquisite probe for detecting subtle conformational changes, ligand binding events, and protein-protein interactions. nih.govresearchgate.net

The following interactive table highlights the key properties of the ¹⁹F nucleus that make it a powerful NMR probe.

In the context of molecular scaffolds, the incorporation of O-(trifluoromethyl)-L-tyrosine can be used to engineer peptides with enhanced stability and defined structural properties. For example, the increased hydrophobicity imparted by the -OCF3 group has been shown to drive the self-assembly of peptide amphiphiles into well-defined nanostructures, such as nanorods. mdpi.com This provides a rational design strategy for creating novel biomaterials and drug delivery vehicles with tailored properties.

N Fmoc O Trifluoromethyl L Tyrosine As a Versatile Spectroscopic Probe in Biochemical Research

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular Studies

¹⁹F NMR has become a powerful technique for studying the structure and dynamics of proteins. nih.govnih.gov The ¹⁹F nucleus possesses favorable characteristics, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in 83% of the sensitivity of the proton nucleus. researchgate.netacs.org Crucially, fluorine is virtually absent in biological systems, eliminating background signals that can complicate other NMR methods. researchgate.netacs.org The large chemical shift range of ¹⁹F, approximately 100 times greater than that of ¹H, provides excellent resolution, often yielding well-resolved resonances in one-dimensional spectra. researchgate.net

Application as a Non-Perturbing Intrinsic ¹⁹F NMR Tag for Probing Protein Dynamics and Local Environments

The incorporation of O-(trifluoromethyl)-L-tyrosine into a protein serves as a minimally perturbing intrinsic tag. nih.gov Trifluoromethyl probes are highly advantageous for ¹⁹F NMR studies of proteins because the three equivalent fluorine nuclei amplify the signal-to-noise ratio. nih.gov Furthermore, the rapid rotation of the methyl group averages the chemical shift anisotropy (CSA), which is a major cause of line broadening at high magnetic fields, leading to sharper signals. nih.govnih.gov

The ¹⁹F chemical shift is exceptionally sensitive to its immediate surroundings, making it a precise reporter of the local environment. researchgate.netresearchgate.net Variations in the chemical shift arise from differences in local secondary and tertiary structure, solvent exposure, van der Waals packing, and conformational dynamics. nih.govresearchgate.netnih.gov This sensitivity allows researchers to monitor subtle changes in a protein's structure and its dynamic behavior in response to various stimuli.

Table 1: Key Properties of ¹⁹F Nucleus for NMR Spectroscopy

Property Value/Description Advantage in Protein Studies
Natural Abundance 100% High sensitivity without isotopic enrichment. researchgate.net
Spin 1/2 Leads to sharp NMR signals and straightforward spectral interpretation. rhhz.net
Relative Sensitivity 83% (compared to ¹H) Enables detection at low protein concentrations. researchgate.netacs.org
Biological Abundance Nearly absent No background signal from endogenous sources. researchgate.netacs.org

| Chemical Shift Range | ~1100 ppm for organofluorines | Excellent signal dispersion and resolution, minimizing peak overlap. nih.gov |

Investigating Allosteric Effects and Conformational Changes through ¹⁹F Chemical Shifts and Relaxation Properties

The extreme sensitivity of the ¹⁹F chemical shift to the local environment makes it an ideal tool for detecting and characterizing conformational changes and allosteric effects in proteins. nih.govresearchgate.net When a protein switches between different functional states, the environment around the incorporated O-(trifluoromethyl)-L-tyrosine probe changes, resulting in a measurable shift in its resonance frequency. nih.gov By observing these changes, researchers can identify distinct protein conformers and study the equilibrium between them. nih.govacs.org

In addition to chemical shifts, NMR relaxation properties, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide dynamic information. acs.orgbenthamscience.com Changes in these relaxation parameters can reveal details about the timescale of molecular motions and the kinetics of conformational transitions. nih.govresearchgate.netbenthamscience.com For example, line broadening, which is related to T₂ relaxation, can indicate exchange processes between different conformational states. acs.org This allows for the direct determination of the kinetic parameters governing these crucial biological events. nih.govresearchgate.net

Table 2: Research Findings on Conformational Changes using ¹⁹F NMR

Protein System Observation Implication
G-protein coupled receptors (GPCRs) Ligand binding induces distinct ¹⁹F chemical shifts. Different ligands stabilize unique receptor conformations, correlating structure with function. nih.govnih.govnih.gov
Dihydrofolate reductase (DHFR) ¹⁹F NMR detected site-specific changes during folding. Provided insights into the folding pathway and stability of specific protein regions. nih.gov

| Membrane Transporter (GltPh) | A novel ¹⁹F probe resolved multiple coexisting states. | Revealed a complex conformational landscape modulated by temperature and ligand binding. acs.org |

Elucidation of Protein-Ligand, Protein-Protein, and Protein-Membrane Interactions using ¹⁹F NMR

¹⁹F NMR is a versatile tool for studying a wide array of biomolecular interactions. acs.org The simplicity of one-dimensional ¹⁹F NMR spectra, coupled with the probe's sensitivity, makes it highly effective for detecting binding events. acs.orgacs.org

Protein-Ligand Interactions: When a small molecule binds to a protein, it can perturb the local environment of a nearby ¹⁹F probe, causing a chemical shift perturbation. acs.org This provides a straightforward method for fragment-based drug screening and quantifying binding affinities (Kd). nih.govnih.gov The magnitude of the chemical shift change can also offer structural information about the binding site. acs.org

Protein-Protein Interactions: The formation of a protein complex can be monitored by observing changes in the ¹⁹F NMR spectrum of a labeled protein. These changes can include shifts in resonance frequency or alterations in line shape, indicating the formation of a larger molecular assembly and reporting on the interaction interface. researchgate.net

Protein-Membrane Interactions: Studying the interactions between proteins and lipid membranes is often challenging due to the dynamic and transient nature of these events. acs.org ¹⁹F NMR is particularly well-suited for this purpose. The incorporation of a protein into a membrane or its binding to the membrane surface typically leads to significant line broadening of the ¹⁹F signal due to the slower tumbling of the larger protein-membrane complex. acs.orged.ac.uknih.gov This effect can be used to identify which parts of a protein are involved in membrane binding. ed.ac.uknih.gov

Integration with Other Spectroscopic Techniques for Multi-Parametric Analysis (e.g., Fluorescence, EPR for complementary data)

While ¹⁹F NMR provides detailed information about local environments and dynamics, integrating it with other spectroscopic techniques allows for a more comprehensive, multi-parametric analysis of protein structure and function.

Fluorescence Spectroscopy: Fluorescence-based methods are highly sensitive and can be used to monitor protein unfolding and aggregation. mdpi.com For example, techniques like Differential Scanning Fluorimetry (DSF) can determine a protein's melting temperature (Tm), a key indicator of its stability. mdpi.com This data complements ¹⁹F NMR studies of conformational stability by providing global information on the unfolding process, while NMR offers site-specific details.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy, particularly when used with site-directed spin labeling, is a powerful technique for measuring distances between specific sites in a protein, typically in the range of 8 to 80 angstroms. anu.edu.au This provides long-range structural constraints that are often inaccessible by NMR. Combining ¹⁹F NMR data on local conformational changes with EPR-derived distance measurements can yield a more complete picture of a protein's three-dimensional structure and the mechanics of its conformational transitions. nih.govanu.edu.au For instance, ¹⁹F NMR could confirm a conformational change upon ligand binding, while EPR could quantify the magnitude of this change in terms of inter-domain movement.

The synergistic use of ¹⁹F NMR with cryo-electron microscopy (cryo-EM) has also proven to be a powerful combination. NMR can detect and quantify multiple coexisting conformational states in solution, guiding the analysis of cryo-EM data to identify and build models for these distinct structures. acs.orged.ac.uk This integrated approach leverages the thermodynamic and kinetic insights from NMR with the high-resolution structural snapshots provided by cryo-EM. acs.org

Future Prospects and Emerging Research Trajectories

Expansion of Chemical Space: Development of Novel O-Trifluoromethylated Amino Acid Derivatives and Analogues

The development of novel synthetic methodologies is paving the way for a significant expansion of the chemical space around O-trifluoromethylated amino acids. worktribe.com Current research efforts are focused on creating a diverse library of derivatives and analogues to fine-tune the physicochemical properties of peptides and proteins. rsc.org These efforts include the synthesis of analogues with multiple fluorine substitutions or the incorporation of other functional groups to create multifunctional amino acids. worktribe.comnih.gov

Novel synthetic routes are being explored to generate trifluoromethylated amino acid derivatives with greater efficiency and stereocontrol. acs.orgacs.orgnih.gov For instance, photocatalytic and electrochemical methods are emerging as powerful tools for the trifluoromethylation of amino acid precursors under mild conditions. researchgate.netacs.org These advancements are crucial for accessing a wider range of structurally complex and functionally diverse fluorinated amino acids. worktribe.com

The table below summarizes some of the novel O-trifluoromethylated amino acid derivatives and analogues currently being explored:

Derivative/Analogue ClassSynthetic StrategyPotential Application
Di- and Tri-fluorinated Tyrosine AnaloguesElectrophilic/Nucleophilic fluorinationEnhanced modulation of pKa and interaction strength
Trifluoromethylthiolated TyrosineElectrophilic trifluoromethylthiolationIncreased local hydrophobicity and metabolic stability
¹⁸F-labeled O-Trifluoromethyl-L-tyrosineMetal-catalyzed radiofluorinationPET imaging tracers for neuro-oncology and other diseases
Photo-crosslinkable Trifluoromethylated TyrosineIncorporation of diazirine or benzophenone (B1666685) moietiesMapping protein-protein and protein-ligand interactions

These new building blocks will provide researchers with a more extensive toolkit to probe and manipulate biological systems with unprecedented precision.

Advanced Applications in Structural Biology and Systems Biology for Elucidating Complex Biological Processes

The unique properties of the trifluoromethyl group make O-trifluoromethyl-L-tyrosine an invaluable tool for structural and systems biology. Its incorporation into proteins allows for the investigation of complex biological processes with high sensitivity and resolution. scispace.com

¹⁹F NMR Spectroscopy: The trifluoromethyl group serves as an excellent ¹⁹F NMR probe due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. acs.org By strategically placing O-trifluoromethyl-L-tyrosine within a protein, researchers can monitor conformational changes, protein-ligand binding events, and protein-protein interactions in real-time. nih.gov This provides a powerful method for studying protein dynamics and function in a native-like environment.

Modulating Protein-Protein Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can alter the hydrogen bonding capacity and electrostatic interactions of the tyrosine side chain. scispace.com This allows for the systematic modulation of protein-protein interaction interfaces, providing insights into the key residues and forces that govern complex formation. This approach is particularly useful for dissecting signaling pathways and understanding the molecular basis of disease.

The application of O-trifluoromethyl-L-tyrosine in these advanced techniques is helping to unravel the intricacies of cellular function and providing a deeper understanding of complex biological networks.

Development of Integrated Synthetic Biology and Chemical Biology Platforms for Automated UAA Incorporation

The efficient and site-specific incorporation of unnatural amino acids like O-trifluoromethyl-L-tyrosine into proteins remains a key challenge. rsc.org To address this, researchers are developing integrated platforms that combine the power of synthetic biology and chemical biology for the automated synthesis of proteins containing UAAs. nih.govnih.gov

These platforms typically rely on the expansion of the genetic code, utilizing engineered orthogonal translation systems (OTSs) composed of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. profacgen.com These systems are designed to uniquely recognize the UAA and its corresponding codon, enabling its insertion at specific sites within a protein's sequence. profacgen.com

Cell-Free Protein Synthesis (CFPS): CFPS systems are emerging as a robust platform for the incorporation of UAAs. nih.govnih.gov These systems offer several advantages over traditional in vivo expression, including the ability to incorporate toxic UAAs and the circumvention of the cell membrane barrier. nih.gov The open nature of CFPS systems also allows for the direct manipulation of the translation machinery, facilitating the optimization of UAA incorporation efficiency. nih.gov

Future research in this area is focused on the development of highly efficient and versatile OTSs, the expansion of the number of encodable UAAs, and the creation of automated platforms that can rapidly synthesize a wide range of engineered proteins for various applications.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Design and Understanding of Fluorinated Biomolecule Behavior

Computational chemistry and molecular dynamics (MD) simulations are playing an increasingly important role in the study of fluorinated biomolecules. nih.govacs.org These methods provide atomic-level insights into the conformational preferences, dynamics, and interactions of proteins containing O-trifluoromethyl-L-tyrosine. nih.govnih.govrjpbr.com

Force Field Development: A crucial aspect of accurately simulating fluorinated proteins is the development of reliable force fields that can capture the unique properties of the C-F bond and the trifluoromethyl group. nih.govacs.org Researchers are actively developing and refining force field parameters to better model the electrostatic and van der Waals interactions of fluorinated amino acids. nih.gov

Predictive Design: MD simulations can be used to predict the effects of incorporating O-trifluoromethyl-L-tyrosine on protein stability, folding, and dynamics. nih.gov This predictive capability allows for the rational design of proteins with enhanced properties, such as increased thermal stability or altered binding affinities. By simulating the behavior of fluorinated proteins, researchers can screen for beneficial mutations before undertaking laborious experimental work.

Understanding Interactions: Simulations provide a detailed picture of how the trifluoromethyl group interacts with its local environment within a protein. acs.org This includes its interactions with neighboring residues, water molecules, and ligands. nih.gov This information is critical for understanding the molecular basis of the observed effects of fluorination on protein function and for the design of novel inhibitors and therapeutics.

The integration of computational and experimental approaches is creating a powerful synergy for the study and application of fluorinated amino acids, paving the way for the design of next-generation proteins and therapeutics.

Q & A

Q. Basic

  • HPLC : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA). Retention times and peak symmetry indicate purity (>98% for research-grade material). Enantiomeric excess is confirmed using chiral columns (e.g., Chirobiotic T) .
  • TLC : A solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) can separate trifluoromethylated derivatives from unreacted precursors. Visualization with ninhydrin confirms free amino groups, while UV detects Fmoc-protected species .
  • Specific Rotation : Measure optical rotation (e.g., [α]²⁵D = -22° to -30° in DMF) to verify chiral integrity, comparing to literature values for analogous Fmoc-tyrosine derivatives .

How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

Q. Basic

  • Storage : Store at 2–8°C in sealed, desiccated containers under inert gas (argon). Avoid exposure to light, moisture, and acidic/basic vapors .
  • Degradation Pathways : Hydrolysis of the Fmoc group under high humidity yields O-(trifluoromethyl)-L-tyrosine. Trifluoromethyl group cleavage via radical pathways may occur under prolonged UV exposure, forming tyrosine derivatives .

How does the electron-withdrawing trifluoromethyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Advanced
The -CF₃ group reduces nucleophilicity of the phenolic oxygen, minimizing side reactions (e.g., aspartimide formation) during acidic deprotection. However, steric hindrance can slow coupling kinetics. Optimize using:

  • Activating Agents : HATU/DIPEA in DMF enhances coupling efficiency compared to HOBt/EDCI.
  • Extended Coupling Times : 2–4 hours for sterically hindered residues.
    Monitor by Kaiser test or FT-IR for unreacted amines. Comparative studies with nitro- or methyl-substituted tyrosine show 5–10% lower yields for trifluoromethyl derivatives .

What advanced structural characterization techniques are suitable for confirming the crystalline form of this compound?

Q. Advanced

  • 3D Electron Diffraction (3D-ED) : Resolves crystal packing and hydrogen-bonding networks in microcrystalline samples. Compare to predicted polymorphs from DFT-D calculations .
  • Solid-State NMR : ¹³C CP/MAS NMR identifies chemical shifts for the CF₃ group (~120 ppm for C-F) and Fmoc carbonyls (~170 ppm). Discrepancies >1 ppm suggest amorphous impurities .
  • Powder XRD : Rietveld refinement confirms phase purity. The β-polymorph (if present) shows distinct peaks at 2θ = 10.5° and 15.2° .

How can researchers mitigate byproduct formation during trifluoromethylation of tyrosine precursors?

Q. Advanced

  • Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress CF₃•-mediated over-alkylation.
  • Low-Temperature Reactions : Conduct trifluoromethylation at -20°C to reduce reaction entropy, favoring mono-substitution.
  • Post-Reaction Quenching : Use aqueous Na₂S₂O₃ to neutralize excess iodonium reagents. Analyze by LC-MS for m/z = 448.42 (target) vs. m/z = 585.5 (di-substituted byproduct) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.